1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanaminehydrochloride
CAS No.: 1206230-28-5
Cat. No.: VC17592108
Molecular Formula: C12H18ClNO2
Molecular Weight: 243.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1206230-28-5 |
|---|---|
| Molecular Formula | C12H18ClNO2 |
| Molecular Weight | 243.73 g/mol |
| IUPAC Name | 1-(3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)-N-methylmethanamine;hydrochloride |
| Standard InChI | InChI=1S/C12H17NO2.ClH/c1-13-7-9-4-8-5-11(14-2)12(15-3)6-10(8)9;/h5-6,9,13H,4,7H2,1-3H3;1H |
| Standard InChI Key | SWSAIQSQSDOONK-UHFFFAOYSA-N |
| Canonical SMILES | CNCC1CC2=CC(=C(C=C12)OC)OC.Cl |
Introduction
Chemical Structure and Nomenclature
The compound belongs to the bicyclo[4.2.0]octa-1,3,5-triene family, a fused bicyclic system comprising a benzene-like aromatic ring fused to a cyclobutane moiety. The core structure is substituted at the 3- and 4-positions with methoxy groups (-OCH₃) and at the 7-position with an N-methylmethanamine group (-CH₂NHCH₃). Protonation of the amine group yields the hydrochloride salt, enhancing stability and solubility .
Systematic IUPAC Name:
(7S)-3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-triene-7-methanamine hydrochloride
Molecular Formula: C₁₂H₁₈ClNO₂
Molecular Weight: 243.73 g/mol .
Synthesis and Preparation
Synthetic Routes
The synthesis of this compound typically involves multi-step organic transformations:
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Core Formation: The bicyclo[4.2.0]octa-1,3,5-triene scaffold is constructed via Diels-Alder reactions or photochemical cyclization of appropriate dienes and dienophiles.
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Functionalization: Methoxy groups are introduced through nucleophilic substitution or Friedel-Crafts alkylation. The N-methylmethanamine side chain is appended via reductive amination or Grignard reactions .
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Resolution of Enantiomers: Chiral chromatography or enzymatic resolution (e.g., using nitrilases) isolates the (7S)-enantiomer, critical for pharmacological activity .
Table 1: Key Synthetic Methods
| Method | Steps | Yield (%) | Stereoselectivity | Source |
|---|---|---|---|---|
| Diels-Alder Cyclization | 5 | 45.6 | Racemic | Patent |
| Enzymatic Resolution | 3 | 98% ee | (7S)-enantiomer | Patent |
Physicochemical Properties
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 243.73 g/mol | |
| Melting Point | Not Available (NA) | |
| Solubility | Soluble in polar solvents | |
| Purity | ≥98% |
The hydrochloride salt improves aqueous solubility, facilitating its use in biological assays. Limited data on melting/boiling points suggest further characterization is needed .
Structural Analogs and Comparative Analysis
Table 3: Analog Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Differences |
|---|---|---|---|
| (3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine HCl | C₁₁H₁₅ClNO₂ | 229.70 | Lacks N-methyl group |
| (7R)-Enantiomer | C₁₂H₁₈ClNO₂ | 243.73 | Opposite configuration at C7 |
Removal of the N-methyl group (as in ) reduces lipophilicity, impacting bioavailability. Enantiomeric differences dictate target binding affinity .
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